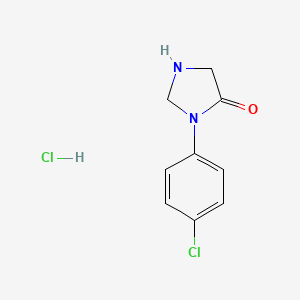
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride is an organic compound belonging to the class of imidazolidinones It features a five-membered ring containing two nitrogen atoms and a carbonyl group, with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride typically involves the condensation of 4-chlorobenzaldehyde with ethylenediamine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include:
Condensation: 4-chlorobenzaldehyde and ethylenediamine are reacted in the presence of a suitable solvent such as ethanol or methanol.
Cyclization: The intermediate product undergoes cyclization under acidic conditions, often using hydrochloric acid.
Salt Formation: The final step involves the formation of the hydrochloride salt by treating the cyclized product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Imidazolidinone derivatives with additional oxygen functionalities.
Reduction: Hydroxylated imidazolidinone compounds.
Substitution: Various substituted imidazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but differs in the ring structure.
3-(4-Fluorophenyl)imidazolidin-4-onehydrochloride: Similar structure with a fluorine substituent instead of chlorine.
Imidazolidin-4-one derivatives: Various derivatives with different substituents on the imidazolidinone ring.
Uniqueness
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10Cl2N2O |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H9ClN2O.ClH/c10-7-1-3-8(4-2-7)12-6-11-5-9(12)13;/h1-4,11H,5-6H2;1H |
InChI Key |
QHBWKWIRPVSDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CN1)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















